molecular formula C14H11N7O2 B10936068 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10936068
M. Wt: 309.28 g/mol
InChI Key: VPVNUTLMRPIBET-UHFFFAOYSA-N
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Description

2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that features a unique combination of pyrazole, triazole, and quinazoline rings

Preparation Methods

The synthesis of 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring followed by the construction of the triazole and quinazoline rings. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes by altering the function of key proteins .

Comparison with Similar Compounds

Similar compounds to 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline include other heterocyclic compounds with pyrazole, triazole, or quinazoline rings. Some examples are:

The uniqueness of this compound lies in its specific combination of rings, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C14H11N7O2

Molecular Weight

309.28 g/mol

IUPAC Name

2-[1-(4-nitropyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C14H11N7O2/c1-9(19-7-10(6-16-19)21(22)23)13-17-14-11-4-2-3-5-12(11)15-8-20(14)18-13/h2-9H,1H3

InChI Key

VPVNUTLMRPIBET-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN2C=NC3=CC=CC=C3C2=N1)N4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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